D-Cyclopropylglycine is a non-proteinogenic amino acid that has gained attention in the fields of neuroscience and pharmacology due to its unique properties and potential therapeutic applications. It is an analog of glycine, distinguished by the presence of a cyclopropyl group. This compound has been studied for its role as a selective agonist at certain receptors, particularly in the central nervous system.
D-Cyclopropylglycine can be synthesized through various chemical methods, but it is not typically found in significant quantities in natural sources. The synthesis often involves the modification of existing amino acids or the use of specific reagents to introduce the cyclopropyl group.
D-Cyclopropylglycine belongs to the class of amino acids and is categorized as a cyclic amino acid due to its structural features. It is classified as a neuromodulator and has been studied for its interactions with various neurotransmitter systems, particularly those involving glycine and glutamate receptors.
The synthesis of D-Cyclopropylglycine can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
D-Cyclopropylglycine has a molecular formula of CHNO. Its structure features a cyclopropyl group attached to the alpha carbon of the glycine backbone.
D-Cyclopropylglycine participates in several chemical reactions typical of amino acids:
The reactivity of D-Cyclopropylglycine can be influenced by factors such as pH and the presence of catalysts. Kinetic studies may be employed to understand reaction rates and mechanisms more thoroughly.
D-Cyclopropylglycine acts primarily as an agonist at glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system. Its mechanism involves:
D-Cyclopropylglycine has several scientific uses:
Radical S-adenosylmethionine (rSAM) enzymes catalyze cyclopropane ring formation through radical-mediated Cγ–C bond formation on precursor peptides. These enzymes employ a canonical [4Fe-4S]⁺ cluster to reductively cleave S-adenosylmethionine (SAM), generating a 5′-deoxyadenosyl radical (5′-dAdo•) that initiates substrate modification. In the biosynthesis of poly-cyclopropylglycine-containing peptides, the rSAM enzyme TvgB (identified in Halomonas anticariensis) repeatedly modifies valine residues within a TVGG-repeat precursor peptide (TvgA). TvgB abstracts a hydrogen atom from the valine Cγ position, triggering intramolecular carbon-carbon bond formation between Cγ atoms to yield cyclopropylglycine (CPG) [1] [8]. This transformation represents a novel rSAM activity, expanding the enzyme family's repertoire beyond ether/thioether linkages and carbon-sulfur bonds [7].
Mechanistically, TvgB operates through a radical relay process involving two SAM molecules: The first SAM generates 5′-dAdo•, which abstracts a hydrogen from the methyl group of the second SAM, producing a SAM-derived methylene radical (•CH₂). This radical adds to the β-carbon of a dehydroalanine (Dha) intermediate or directly to unactivated alkenes in precursor peptides, forming a covalent SAM-substrate adduct. Subsequent intramolecular nucleophilic displacement or elimination yields the cyclopropane ring [9]. Structural characterization confirms that TvgB accommodates multiple [4Fe-4S] clusters (up to three), enabling iterative CPG installation on repetitive peptide motifs—a feature critical for generating bioactive RiPP scaffolds [1] [8].
Table 1: Key rSAM Enzymes in Cyclopropylglycine Biosynthesis
Enzyme | Organism | Cluster Type | Catalytic Function | Unique Features |
---|---|---|---|---|
TvgB | Halomonas anticariensis | rSAM-SPASM | Converts Val to CPG in TVGG repeats | Binds 3 [4Fe-4S] clusters; iterative modification |
C10P | Streptomyces sp. | HemN-like rSAM | Generates SAM methylene radical for cyclopropanation | Requires methyltransferase partner (C10Q) |
Swoo_2002 | Shewanella woodyi | rSAM | Surrogate cyclopropanase for CC-1065 biosynthesis | KD = 8.0 μM for methyltransferase interaction |
Genome mining has accelerated the discovery of rSAM-dependent cyclopropylglycine pathways by leveraging conserved enzymatic signatures and genetic context. The Enzyme Function Initiative-Enzyme Similarity Tool (EFI-EST) enables the construction of sequence similarity networks (SSNs) to cluster rSAM enzymes based on pairwise homology. Applying an E-value cutoff of 10⁻⁸⁰ and 40% sequence identity to the IPR023867 rSAM subfamily (which includes SPASM-domain proteins) partitioned >24,000 sequences into >250 functionally relevant clusters. Manual inspection of genome neighborhood diagrams—generated via EFI's Genome Neighborhood Tool (EFI-GNT)—revealed co-localization of uncharacterized rSAM genes with putative precursor peptides [1] [8].
For CPG pathways, Cluster 59 enzymes (e.g., TvgB homologs) were flagged due to their genetic association with short, repetitive precursor peptides (e.g., TVGG, AVGG). This "biosynthetic gene cluster (BGC) contextual analysis" identified tvg-like loci in 15 bacterial genomes, with precursor peptides exhibiting 4–12 repeats of the X₁X₂GG motif (X₁ = Thr/Ala/Val; X₂ = Val/Ile). Cross-referencing with radical SAM motifs (CxxxCxxC for [4Fe-4S] binding) prioritized candidates for experimental validation. Heterologous expression of tvgA and tvgB in E. coli confirmed CPG formation via high-resolution mass spectrometry (Δm/z -2.016 Da per modification, indicating double-bond reduction) and NMR spectroscopy [1] [8]. This pipeline exemplifies how bioinformatics bridges in silico predictions to functional characterization of novel CPG-installing enzymes.
While rSAM enzymes generate CPG in situ within peptides, asymmetric synthesis of free D-cyclopropylglycine employs cofactor-dependent reductases fused to cofactor regeneration modules. A bifunctional enzyme, TLK, was engineered by fusing Thermoactinomyces intermedius leucine dehydrogenase (Ti-LDH) with Komagataella pastoris formate dehydrogenase (Kp-FDH) via a (GGGGS)₃ linker. Ti-LDH catalyzes the NADH-dependent reductive amination of cyclopropylglyoxylic acid to (S)-cyclopropylglycine, while Kp-FDH regenerates NADH via oxidation of ammonium formate, producing CO₂ as a benign by-product [3] [10].
The TLK fusion exhibited a 2.1-fold higher reaction rate than free enzyme mixtures due to proximity effects. At 120 g·L⁻¹ substrate loading, TLK achieved 377.3 g·L⁻¹·d⁻¹ space-time yield of (S)-cyclopropylglycine with >99.5% enantiomeric excess (ee) in 6 hours—surpassing chemical and enzymatic resolution methods in efficiency and enantiopurity. For D-cyclopropylglycine production, the same system could be adapted using D-specific dehydrogenases (e.g., D-amino acid dehydrogenase), though literature examples remain scarce. Continuous synthesis using TLK immobilized in dialysis tubes ran for 90 hours, yielding 634.6 g of product with >95% conversion, demonstrating industrial feasibility [3] [10].
Table 2: Comparison of D/L-Cyclopropylglycine Synthesis Methods
Method | Catalyst | Yield (%) | ee (%) | Productivity | Limitations |
---|---|---|---|---|---|
Chemical Strecker Synthesis | KCN, Chiral Auxiliaries | 45–65 | 80–90 | Low | Toxic reagents; moderate ee |
Enzymatic Resolution (Papain) | Carica papaya hydrolase | <50 | >99 | Moderate | Theoretical yield ≤50% |
Free LDH/FDH Coupling | Ti-LDH + Kp-FDH | 98 | >99.5 | 180 g·L⁻¹·d⁻¹ | Enzyme dissociation; diffusion |
Fusion Enzyme (TLK) | Ti-LDH-Kp-FDH | >95 | >99.5 | 377.3 g·L⁻¹·d⁻¹ | Optimization for D-enantiomer needed |
The kinetic advantage of fusion enzymes like TLK stems from substrate channeling—the direct transfer of intermediates between active sites without diffusion into bulk solvent. In TLK, NAD⁺/NADH diffusion is minimized because the reduced cofactor produced by Kp-FDH is immediately consumed by Ti-LDH within the fused polypeptide. This creates a high local concentration of NADH near the reductive amination site, accelerating the overall reaction by 2.1-fold compared to free enzymes. Structural modeling suggests the linker (GGGGS)₃ provides optimal flexibility and distance (∼50 Å) between catalytic domains, enabling conformational shifts that facilitate cofactor transfer [3] [10].
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